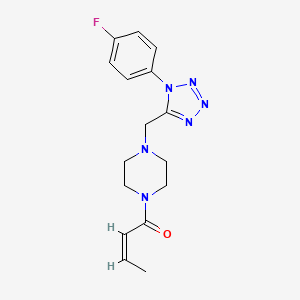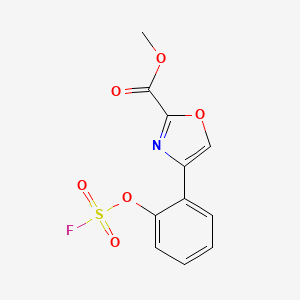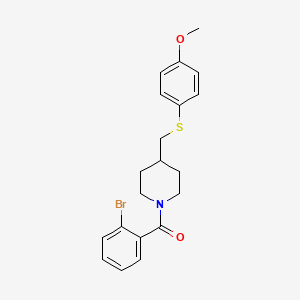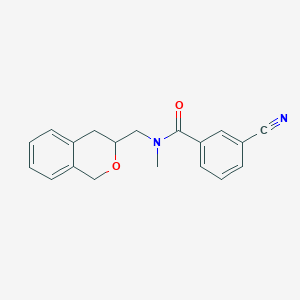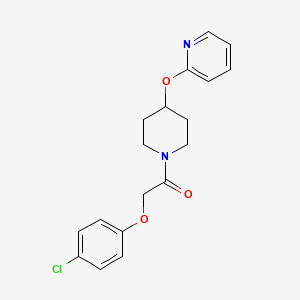
2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It is a synthetic compound that was first synthesized in the laboratory and has since been studied for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fungicidal Activity
Research on substituted derivatives similar to 2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has shown promising fungicidal activities. For instance, Kuzenkov and Zakharychev (2009) demonstrated the synthesis of new substituted compounds through the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide for potential pharmacological and agrochemical applications. These compounds exhibited fungicidal properties, underscoring their potential in developing new fungicides for agricultural use Kuzenkov & Zakharychev, 2009.
Antibacterial Activity
Another area of application is in the synthesis of compounds with antibacterial properties. Merugu, Ramesh, and Sreenivasulu (2010) conducted a study involving the microwave-assisted synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone derivatives. These compounds were then screened for their antibacterial activity, showcasing the potential of such derivatives in developing new antibacterial agents Merugu, Ramesh, & Sreenivasulu, 2010.
Molecular Interaction Studies
On a more fundamental level, Shim et al. (2002) explored the molecular interactions of a related antagonist compound with the CB1 cannabinoid receptor. Their study, employing AM1 molecular orbital method and comparative molecular field analysis (CoMFA), provided insights into the steric and electrostatic requirements for binding to the receptor. This research contributes to a deeper understanding of receptor-ligand interactions and could inform the design of targeted therapeutic agents Shim et al., 2002.
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds based on the structural framework of 2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone also constitute a significant portion of the research. For instance, studies have focused on synthesizing novel photosensitizers for controlled degradation of polyethylene, indicating the versatility of this chemical structure in creating materials with potential environmental applications Acosta et al., 1996.
Applications in Polymer Science
Additionally, research by Acosta and colleagues (1996) into the synthesis of novel additives by substituting benzophenone with various groups, including 2-hydroxybenzophenone and 4-amino-2,2,6,6-tetramethyl piperidine, for incorporation into polyethylene highlights the potential of derivatives for enhancing polymer properties Acosta et al., 1996.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-14-4-6-15(7-5-14)23-13-18(22)21-11-8-16(9-12-21)24-17-3-1-2-10-20-17/h1-7,10,16H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRJEGUUYVFEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2928046.png)
![7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2928047.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2928049.png)

![4-(2,5-Difluorophenyl)-3-(2-fluorophenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one](/img/structure/B2928054.png)
![2-[(4-Chloro-3-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2928056.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2928060.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928061.png)
